Edecesertib

IRAK4 Kinase Inhibition Selectivity

Choose Edecesertib (GS-5718) for your autoimmune R&D to secure a validated, hERG-safe IRAK4 inhibitor. Unlike other series, its medicinal chemistry was optimized to eliminate cardiac liability, ensuring reliable in vivo translation. With an IC50 of 0.6 nM and proven efficacy in the NZB/W lupus model—improving survival and reducing disease endpoints—this Phase 2 candidate is the predictable, low-risk choice for chronic dosing studies in CLE and RA.

Molecular Formula C22H22FN7O2
Molecular Weight 435.5 g/mol
CAS No. 2408839-73-4
Cat. No. B10830842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdecesertib
CAS2408839-73-4
Molecular FormulaC22H22FN7O2
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C#N)NC1=CC(=NC=C1C(=O)NCC(C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N
InChIInChI=1S/C22H22FN7O2/c1-13(8-24)29-17-7-18(19-5-4-15-6-14(9-25)10-28-30(15)19)26-11-16(17)21(31)27-12-20(23)22(2,3)32/h4-7,10-11,13,20,32H,12H2,1-3H3,(H,26,29)(H,27,31)/t13-,20-/m1/s1
InChIKeyHORBHQPSWJRDSV-ZUOKHONESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edecesertib (CAS 2408839-73-4): Selective IRAK4 Inhibitor for Autoimmune & Inflammatory Disease Research


Edecesertib (GS-5718) is a potent, orally bioavailable, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1]. As a serine/threonine kinase inhibitor, it disrupts the IRAK4-mediated pro-inflammatory signaling cascades downstream of Toll-like and Interleukin-1 receptors (TLR/IL-1R) [2]. This compound is currently in Phase 2 clinical evaluation for the treatment of autoimmune diseases, specifically Cutaneous Lupus Erythematosus (CLE) and Rheumatoid Arthritis (RA), marking it as a late-stage research candidate with a defined therapeutic profile [3].

Edecesertib (GS-5718): Why Generic IRAK4 Inhibitor Substitution is Not Feasible


Although multiple IRAK4 inhibitors share a common nominal target, their divergent chemical structures translate into critical, non-interchangeable pharmacological properties [1]. The development of Edecesertib was specifically driven by the need to overcome a significant hERG (human Ether-à-go-go-Related Gene) liability present in earlier chemical series, a property not universally addressed across all IRAK4 inhibitors [2]. Furthermore, significant divergence in in vivo efficacy has been observed between IRAK4 inhibitors, where comparable kinase IC50 values do not predict equivalent functional outcomes [3]. Substituting Edecesertib with an unvalidated alternative introduces the risk of cardiac safety liabilities, variable oral bioavailability, and unpredictable in vivo efficacy, particularly in complex disease models where its unique profile has been empirically validated [4].

Edecesertib (GS-5718) Quantitative Differentiation: Key Evidence for Scientific Selection


Edecesertib's Sub-Nanomolar IRAK4 Potency and Kinase Selectivity Profile

Edecesertib demonstrates exceptional IRAK4 kinase inhibition with an IC50 of 0.6 nM in biochemical assays, which is over 5-fold more potent than the comparator BAY-1834845 (IC50 = 3.55 nM) and aligns with the high potency of PF-06650833 . Crucially, Edecesertib exhibits 123-fold less potency against the closely related kinase IRAK1 and >500-fold selectivity over a broad panel of kinases, mitigating potential off-target effects. This potency translates to cellular activity, with an EC50 of 124 nM in a human whole blood assay .

IRAK4 Kinase Inhibition Selectivity IC50 Whole Blood Assay

Mitigation of hERG Liability: A Critical Differentiation from Earlier IRAK4 Inhibitors

The discovery of Edecesertib (GS-5718) was critically enabled by efforts to improve the chemical series' profile after a significant hERG (human Ether-à-go-go-Related Gene) liability was encountered in an earlier lead compound [1]. This directed optimization is a defining characteristic of Edecesertib's development, directly addressing a common pitfall in kinase inhibitor design. While data on earlier leads and direct comparators are not fully disclosed, this reported optimization is a key differentiator from many clinical-stage IRAK4 inhibitors that have not publicly disclosed a similar remediation of cardiotoxicity risk [1].

Safety hERG Cardiotoxicity Lead Optimization Chemical Series

Validated In Vivo Efficacy in a Clinically-Relevant Murine Model of Spontaneous Lupus

Edecesertib (GS-5718) is one of the few IRAK4 inhibitors with publicly disclosed, robust efficacy data in the stringent NZB/W mouse model of spontaneous lupus, a model that recapitulates many key features of human disease [1]. In contrast, while other IRAK4 inhibitors like BAY-1834845 have shown efficacy in acute inflammation models (e.g., LPS-induced ARDS), and PF-06650833 has shown pharmacodynamic effects in healthy volunteers, Edecesertib's activity has been specifically demonstrated in this complex, chronic autoimmune model [2][3]. Treatment with GS-5718 in NZB/W mice led to statistically significant improvements in survival and reductions in key disease markers including proteinuria, splenomegaly, and serum cholesterol, accompanied by improvements in kidney histology [1].

In Vivo Efficacy Autoimmunity Lupus NZB/W Mouse Model Preclinical Development

Human Pharmacokinetics Supporting Once-Daily Oral Dosing

Edecesertib (GS-5718) has demonstrated human pharmacokinetic (PK) properties suitable for once-daily (QD) oral administration, a feature confirmed in Phase 1 studies and highlighted in its primary research publication [1][2]. While other IRAK4 inhibitors, such as PF-06650833, also exhibit favorable PK profiles and are dosed orally, the explicit optimization of Edecesertib's series to achieve this QD profile is a defined and reported attribute [1][3]. The QD dosing regimen is a highly desirable characteristic for chronic autoimmune indications, potentially improving patient compliance and ensuring consistent target coverage over 24 hours.

Pharmacokinetics Oral Bioavailability Once-Daily Dosing Clinical Translation Drug Development

Edecesertib (GS-5718): Best-Fit Research and Industrial Application Scenarios


Preclinical Efficacy Studies in Autoimmune and Inflammatory Disease Models

Edecesertib is an optimal choice for in vivo research in established models of autoimmunity, such as the NZB/W spontaneous lupus model, where its ability to improve survival and attenuate multiple disease endpoints has been rigorously demonstrated [1]. Its defined efficacy in this model supports its use for investigating the role of IRAK4 in chronic inflammatory pathologies, and for benchmarking against standard-of-care agents in translational lupus research [1]. This application is further supported by its favorable oral bioavailability and once-daily dosing potential, enabling chronic dosing studies [2].

Human Target Engagement and Pharmacodynamic Studies

Edecesertib is well-suited for ex vivo and clinical studies aimed at confirming target engagement and exploring pharmacodynamic (PD) biomarkers in human samples. Its high potency (IC50 = 0.6 nM) and defined selectivity profile, confirmed by a 124 nM EC50 in a human whole blood assay, make it a reliable tool for validating IRAK4-dependent signaling in primary human immune cells . The availability of Phase 1 clinical PK/PD data further supports its use in translational research focused on biomarker development for IRAK4 inhibition [3].

Investigations into Kinase Inhibitor Safety and Cardiac Liability

Given the explicit medicinal chemistry efforts to mitigate hERG liability during its development, Edecesertib serves as a valuable comparator or reference compound for research programs focused on improving the cardiac safety profile of kinase inhibitors [2]. It can be used in comparative studies to benchmark the hERG activity and overall safety profile of novel IRAK4 inhibitors or other kinase-targeting chemotypes, providing a well-documented case study in addressing this critical development hurdle [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Edecesertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.